molecular formula C21H18FN3O2 B5531186 8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide

8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide

Cat. No. B5531186
M. Wt: 363.4 g/mol
InChI Key: TWNHKOMTMAQCLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to our subject, involves several key steps. One method described involves the condensation of aminomethylquinoline carboxylic acid azide with various sulfonamides, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). Another approach for synthesizing related quinolinecarboxylic acids involves multi-step reactions starting from specific indoles or anilines, highlighting the complexity and versatility of methods available for constructing quinoline frameworks (Ishikawa et al., 1990).

Molecular Structure Analysis

The molecular structure of quinoline derivatives showcases significant variability and complexity. Studies on polymorphic modifications of quinolinecarboxamides reveal different crystal packing and organizational levels in their solid-state forms, which can influence their physical properties and potential applications (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, contributing to their diverse chemical properties. For instance, the introduction of fluorine atoms or specific substituents can significantly affect their reactivity and interaction with biological targets. This adaptability is crucial for designing molecules with desired biological activities or physical properties (Laborde et al., 1993).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal form, can vary widely depending on the specific substituents and structural modifications. These properties are critical for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties of "8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide" and related compounds are influenced by their molecular structure. Functional groups such as the fluorine atom and the carboxamide moiety play a crucial role in determining their reactivity, interaction with biological targets, and overall chemical behavior. These properties are essential for exploring their potential applications in various fields, including medicinal chemistry (Schroeder et al., 2009).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its effects on enzymes, cell membranes, or metabolic pathways .

Safety and Hazards

This would involve studying any risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods .

properties

IUPAC Name

8-fluoro-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-13-4-2-6-16(10-13)25-12-15(11-19(25)26)23-21(27)18-9-8-14-5-3-7-17(22)20(14)24-18/h2-10,15H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNHKOMTMAQCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)NC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide

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